(2-hydroxy-6-methoxyquinolin-3-yl)methyl 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-hydroxy-6-methoxyquinolin-3-yl)methyl 4-nitrobenzoate” is a complex organic compound. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and materials science .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a methoxy group, a hydroxy group, and a nitrobenzoate group . These functional groups would significantly influence the compound’s chemical behavior.
Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by its functional groups. The nitro group is electron-withdrawing, which would make the benzene ring less reactive towards electrophilic aromatic substitution. The hydroxy and methoxy groups on the quinoline ring could potentially engage in a variety of reactions, including ether formation, esterification, and nucleophilic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a nitro group could increase the compound’s polarity, influencing its solubility in various solvents .
Wirkmechanismus
The mechanism of action of (2-hydroxy-6-methoxyquinolin-3-yl)methyl 4-nitrobenzoate involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and its inhibition can lead to cell cycle arrest and ultimately cell death. This compound binds to the colchicine-binding site on tubulin, preventing its polymerization and disrupting the microtubule network.
Biochemical and Physiological Effects:
This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. In addition, this compound has been found to have low toxicity in normal cells, making it a promising candidate for further development as an anti-cancer drug.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-hydroxy-6-methoxyquinolin-3-yl)methyl 4-nitrobenzoate in lab experiments is its specificity for tubulin. This allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation is its solubility, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (2-hydroxy-6-methoxyquinolin-3-yl)methyl 4-nitrobenzoate. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Another area of exploration is the development of new formulations or delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of (2-hydroxy-6-methoxyquinolin-3-yl)methyl 4-nitrobenzoate involves several steps. The starting material is 2-hydroxy-6-methoxyquinoline, which is reacted with methyl chloroformate to form the corresponding methyl ester. This is then reacted with 4-nitrobenzyl alcohol to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
(2-hydroxy-6-methoxyquinolin-3-yl)methyl 4-nitrobenzoate has been studied for its potential anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have synergistic effects when used in combination with other anti-cancer drugs, such as paclitaxel.
Safety and Hazards
Eigenschaften
IUPAC Name |
(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c1-25-15-6-7-16-12(9-15)8-13(17(21)19-16)10-26-18(22)11-2-4-14(5-3-11)20(23)24/h2-9H,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFHYNNHPASVEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.